![molecular formula C₈H₁₃NO B1141947 endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol CAS No. 20513-09-1](/img/structure/B1141947.png)
endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol
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Description
Endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol is a chemical compound with the molecular formula C9H14O . It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many researchers . A recent study published in the New Journal of Chemistry in 2021 provides a method for the construction of 8-Azabicyclo[3.2.1]octanes .Molecular Structure Analysis
The molecular structure of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol can be represented by the InChI string:InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3
. The compound has a molecular weight of 138.21 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol include a molecular weight of 138.21 g/mol, a XLogP3-AA of 1.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . The compound has a topological polar surface area of 20.2 Ų and a complexity of 146 .Scientific Research Applications
Core Structure for Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol, is also the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Stereoselective Synthesis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This is because most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Pharmacological Analyses
Pharmacological analyses of endo-6-methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1 H- benzimidazole-1-carboxylate hydrochloride (DAU 6285) at the 5-hydroxytryptamine4 receptor in the tunica muscularis mucosae of rat esophagus and ileum of guinea pig .
Thermodynamic Property Data
The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . This includes endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol .
Chemical Structure and Properties
The chemical structure and properties of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol are well documented . This includes its molecular weight, IUPAC Standard InChI, InChIKey, and CAS Registry Number .
properties
IUPAC Name |
(1R,5S)-8-methylbicyclo[3.2.1]oct-6-en-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3/t6?,7-,8+,9? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENSJAVOGKRVAA-VGKQMMLZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(CC1C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@@H]2CC(C[C@H]1C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol |
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